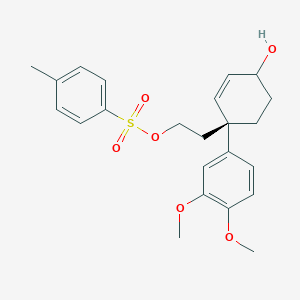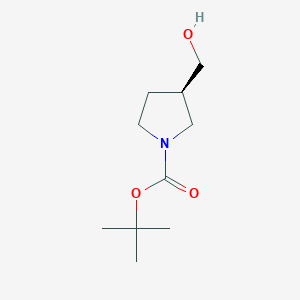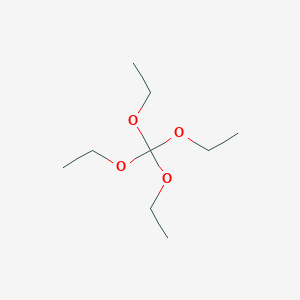
4-Chloro-2-nitrotoluene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Chloro-2-nitrotoluene involves several chemical reactions, where starting materials undergo specific transformations to introduce chloro and nitro groups into the toluene ring. A study detailed the synthesis of a related compound, 4-Bromo-2-chlorotoluene, from 4-bromo-2-nitrotoluene through reduction and diazotization followed by a Sandmeyer reaction, hinting at similar methodologies that could be applied to 4-Chloro-2-nitrotoluene (Xue Xu, 2006).
Molecular Structure Analysis
Molecular structure analysis of 4-Chloro-2-nitrotoluene and similar compounds has been carried out using various spectroscopic and computational methods. For instance, combined spectroscopic and DFT studies on 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene provided insights into their conformational analysis, optimised structural parameters, and the influence of substituent groups on molecular geometry (V. Arjunan et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 4-Chloro-2-nitrotoluene are predominantly centered around its nitro and chloro functional groups. These groups make it a versatile intermediate in organic synthesis, enabling various substitution and reduction reactions. The presence of these groups also affects the compound's reactivity towards nucleophilic and electrophilic agents.
Physical Properties Analysis
The physical properties of 4-Chloro-2-nitrotoluene, such as melting point, boiling point, and solubility, are determined by its molecular structure. The chloro and nitro groups contribute to its polar nature, influencing its physical state and solubility in different solvents. Detailed studies on similar compounds provide insights into how these groups affect physical properties (M. Govindarajan et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-Chloro-2-nitrotoluene, including its reactivity and stability, are significantly influenced by the nitro and chloro substituents. These groups make the compound susceptible to various chemical reactions, such as nitration, halogenation, and sulfonation. Research on nitrotoluenes and their derivatives highlights the impact of these groups on chemical behavior and reactivity patterns (P. Chen & C. Wu, 1995).
Safety and Hazards
Wirkmechanismus
Target of Action
4-Chloro-2-nitrotoluene is a synthetic compound that has been used in the synthesis of tricyclic indole-2-carboxylic acids . These acids are potential NMDA-glycine antagonists , which means they can inhibit the action of NMDA receptors, a type of glutamate receptor in the brain. Therefore, the primary targets of 4-Chloro-2-nitrotoluene are these NMDA receptors.
Mode of Action
It is known that it serves as a starting reagent for the synthesis of tricyclic indole-2-carboxylic acids . These acids, in turn, act as NMDA-glycine antagonists, inhibiting the action of NMDA receptors in the brain.
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2-nitrotoluene are those involved in the synthesis of tricyclic indole-2-carboxylic acids . The downstream effects of this synthesis are the inhibition of NMDA receptors, which can impact various neurological processes.
Result of Action
The molecular and cellular effects of 4-Chloro-2-nitrotoluene’s action are primarily seen in its role as a precursor for the synthesis of tricyclic indole-2-carboxylic acids . These acids can inhibit NMDA receptors, potentially affecting neurological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-nitrotoluene. For instance, exposure to moist air or water can lead to decomposition . Additionally, the presence of strong oxidizing agents and bases can also affect its stability .
Eigenschaften
IUPAC Name |
4-chloro-1-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFLFRQWPBEDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058994 | |
| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitrotoluene | |
CAS RN |
89-59-8 | |
| Record name | 4-Chloro-1-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLORO-2-NITROTOLUENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 4-Chloro-2-nitrotoluene in chemical synthesis?
A1: 4-Chloro-2-nitrotoluene serves as a versatile starting material in organic synthesis. One notable application is its use in the multi-step synthesis of tricyclic indole-2-carboxylic acids, a class of potent NMDA-glycine antagonists []. This process involves several transformations, including reduction, diazotization, iodination, and intramolecular cyclization reactions.
Q2: How does the structure of 4-Chloro-2-nitrotoluene relate to its use in developing NMDA-glycine antagonists?
A2: While 4-Chloro-2-nitrotoluene itself doesn't directly interact with NMDA receptors, its structure serves as a scaffold that can be elaborated through various chemical reactions []. Researchers have synthesized a series of tricyclic indole-2-carboxylic acids, using 4-Chloro-2-nitrotoluene as a starting point. These tricyclic derivatives, particularly those with specific substitutions on the indole ring, exhibit high affinity for the NMDA-glycine binding site [].
Q3: Have there been any studies on the environmental impact of 4-Chloro-2-nitrotoluene?
A3: Yes, 4-Chloro-2-nitrotoluene is recognized as a micropollutant found in surface water, raising concerns about its potential ecological risks []. Research has focused on assessing the potential hazards of this compound and other related micropollutants on various aquatic organisms, including fish, crustaceans, algae, and bacteria. Studies have involved determining the toxicity levels of 4-Chloro-2-nitrotoluene in these organisms to understand its potential impact on aquatic ecosystems [].
Q4: What spectroscopic techniques are commonly employed to characterize 4-Chloro-2-nitrotoluene?
A4: Researchers utilize a combination of spectroscopic techniques to characterize 4-Chloro-2-nitrotoluene. Infrared (IR) spectroscopy is particularly valuable for identifying this compound, especially in mixtures []. In addition to IR, studies have employed ultraviolet (UV) absorption spectroscopy to investigate the electronic structure and solvent effects on 4-Chloro-2-nitrotoluene []. Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's structure and its behavior in various solutions [].
Q5: Has computational chemistry been used to study 4-Chloro-2-nitrotoluene?
A5: Yes, computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental spectroscopic studies of 4-Chloro-2-nitrotoluene []. These calculations provide insights into the molecule's electronic structure, vibrational frequencies, and other molecular properties. By comparing calculated and experimental data, researchers can refine their understanding of the compound's behavior and properties [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)







